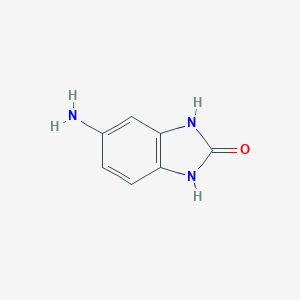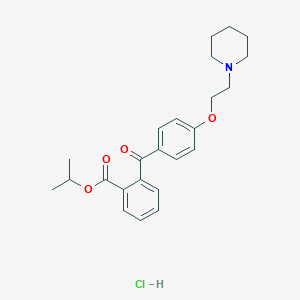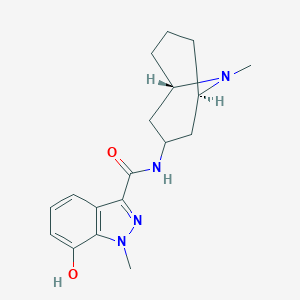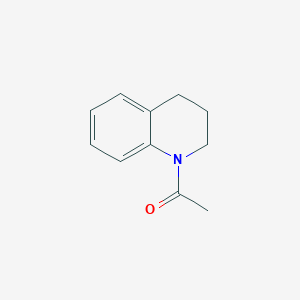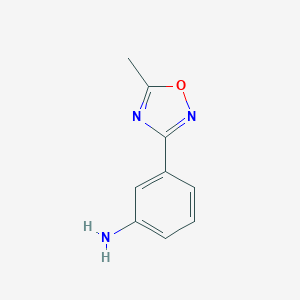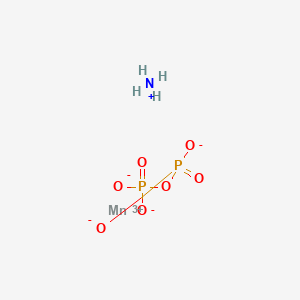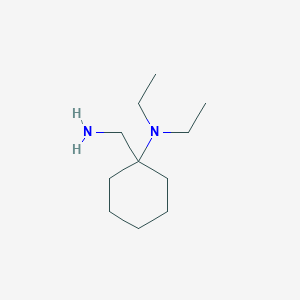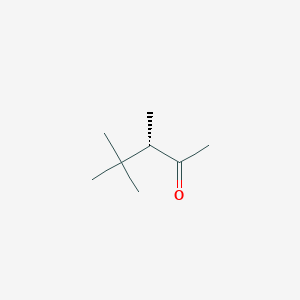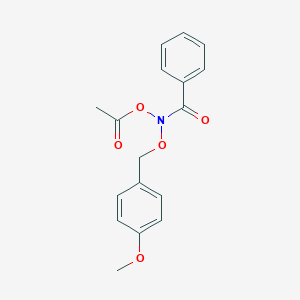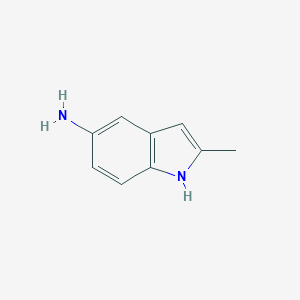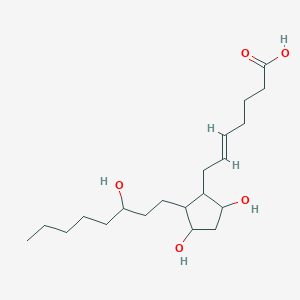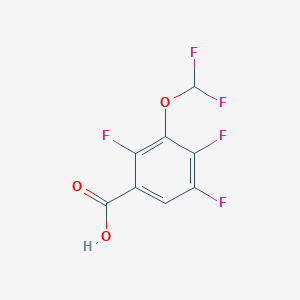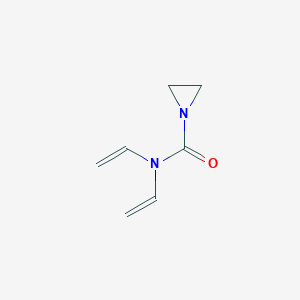
N,N-bis(ethenyl)aziridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(ethenyl)aziridine-1-carboxamide, commonly known as BEAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BEAC is a nitrogen-containing heterocyclic compound that contains two vinyl groups and an aziridine ring. The unique structure of BEAC makes it a potential candidate for the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of BEAC is not fully understood. However, it is believed to exert its anticancer activity through the induction of apoptosis, or programmed cell death, in cancer cells. BEAC has been shown to activate the caspase pathway, which is involved in the initiation of apoptosis. Additionally, BEAC has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
BEAC has been found to have both biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. Additionally, BEAC has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. It has also been shown to modulate the expression of various genes involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BEAC in lab experiments is its high potency and selectivity towards cancer cells. Additionally, BEAC has been found to exhibit low toxicity towards normal cells, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using BEAC in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of BEAC. One potential direction is the development of new drug delivery systems that can improve the solubility and bioavailability of BEAC in vivo. Additionally, further studies are needed to elucidate the mechanism of action of BEAC and its potential applications in the treatment of other diseases, such as viral infections. Finally, the development of new derivatives of BEAC with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
BEAC can be synthesized using various methods, including the reaction of 2-bromoethylamine hydrobromide with sodium azide, followed by the reaction with acryloyl chloride. Another method involves the reaction of N,N-bis(2-chloroethyl)amine with sodium azide, followed by the reaction with acryloyl chloride. These methods result in the formation of BEAC as a white crystalline solid.
Applications De Recherche Scientifique
BEAC has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. BEAC has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. It has also been found to exhibit antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, BEAC has been shown to have antiviral activity against the human immunodeficiency virus (HIV).
Propriétés
Numéro CAS |
134367-45-6 |
|---|---|
Nom du produit |
N,N-bis(ethenyl)aziridine-1-carboxamide |
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
N,N-bis(ethenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-3-8(4-2)7(10)9-5-6-9/h3-4H,1-2,5-6H2 |
Clé InChI |
WAPUHBOGILHCDF-UHFFFAOYSA-N |
SMILES |
C=CN(C=C)C(=O)N1CC1 |
SMILES canonique |
C=CN(C=C)C(=O)N1CC1 |
Synonymes |
1-Aziridinecarboxamide,N,N-diethenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



